Cas no 2138229-62-4 (4-Amino-3-(4-bromothiophen-2-yl)butanamide)

4-Amino-3-(4-bromothiophen-2-yl)butanamide 化学的及び物理的性質
名前と識別子
-
- 4-amino-3-(4-bromothiophen-2-yl)butanamide
- EN300-840803
- 2138229-62-4
- 4-Amino-3-(4-bromothiophen-2-yl)butanamide
-
- インチ: 1S/C8H11BrN2OS/c9-6-2-7(13-4-6)5(3-10)1-8(11)12/h2,4-5H,1,3,10H2,(H2,11,12)
- InChIKey: AKNWURCMXWYCRF-UHFFFAOYSA-N
- ほほえんだ: BrC1=CSC(=C1)C(CN)CC(N)=O
計算された属性
- せいみつぶんしりょう: 261.97755g/mol
- どういたいしつりょう: 261.97755g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 97.4Ų
4-Amino-3-(4-bromothiophen-2-yl)butanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-840803-1g |
4-amino-3-(4-bromothiophen-2-yl)butanamide |
2138229-62-4 | 1g |
$1086.0 | 2023-09-02 | ||
Enamine | EN300-840803-0.05g |
4-amino-3-(4-bromothiophen-2-yl)butanamide |
2138229-62-4 | 95.0% | 0.05g |
$912.0 | 2025-02-21 | |
Enamine | EN300-840803-5.0g |
4-amino-3-(4-bromothiophen-2-yl)butanamide |
2138229-62-4 | 95.0% | 5.0g |
$3147.0 | 2025-02-21 | |
Enamine | EN300-840803-1.0g |
4-amino-3-(4-bromothiophen-2-yl)butanamide |
2138229-62-4 | 95.0% | 1.0g |
$1086.0 | 2025-02-21 | |
Enamine | EN300-840803-10.0g |
4-amino-3-(4-bromothiophen-2-yl)butanamide |
2138229-62-4 | 95.0% | 10.0g |
$4667.0 | 2025-02-21 | |
Enamine | EN300-840803-5g |
4-amino-3-(4-bromothiophen-2-yl)butanamide |
2138229-62-4 | 5g |
$3147.0 | 2023-09-02 | ||
Enamine | EN300-840803-0.1g |
4-amino-3-(4-bromothiophen-2-yl)butanamide |
2138229-62-4 | 95.0% | 0.1g |
$956.0 | 2025-02-21 | |
Enamine | EN300-840803-0.25g |
4-amino-3-(4-bromothiophen-2-yl)butanamide |
2138229-62-4 | 95.0% | 0.25g |
$999.0 | 2025-02-21 | |
Enamine | EN300-840803-0.5g |
4-amino-3-(4-bromothiophen-2-yl)butanamide |
2138229-62-4 | 95.0% | 0.5g |
$1043.0 | 2025-02-21 | |
Enamine | EN300-840803-2.5g |
4-amino-3-(4-bromothiophen-2-yl)butanamide |
2138229-62-4 | 95.0% | 2.5g |
$2127.0 | 2025-02-21 |
4-Amino-3-(4-bromothiophen-2-yl)butanamide 関連文献
-
Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228
4-Amino-3-(4-bromothiophen-2-yl)butanamideに関する追加情報
Recent Advances in the Study of 4-Amino-3-(4-bromothiophen-2-yl)butanamide (CAS: 2138229-62-4)
4-Amino-3-(4-bromothiophen-2-yl)butanamide (CAS: 2138229-62-4) is a compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential as a key intermediate in the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors and other small-molecule modulators. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.
The compound's unique structure, featuring a bromothiophene moiety and an amino-butanamide side chain, has been identified as a promising scaffold for targeting various enzymatic pathways. Recent publications highlight its role in the inhibition of specific kinases involved in inflammatory and oncogenic processes. For instance, a 2023 study demonstrated that derivatives of 4-Amino-3-(4-bromothiophen-2-yl)butanamide exhibit potent activity against JAK2 and FLT3 kinases, which are critical targets in myeloproliferative disorders and acute myeloid leukemia.
In addition to its kinase inhibitory properties, the compound has also been investigated for its potential in modulating GPCRs (G-protein-coupled receptors). A recent preprint article (2024) reported that structural analogs of 4-Amino-3-(4-bromothiophen-2-yl)butanamide show selective binding to certain serotonin receptors, suggesting possible applications in neuropharmacology. These findings underscore the versatility of this chemical scaffold in addressing diverse therapeutic targets.
From a synthetic chemistry perspective, novel routes for the preparation of 4-Amino-3-(4-bromothiophen-2-yl)butanamide have been developed to improve yield and scalability. A 2023 publication in the Journal of Medicinal Chemistry described an optimized three-step synthesis starting from commercially available 4-bromothiophene-2-carbaldehyde, achieving an overall yield of 68% with excellent purity. This advancement is particularly significant for enabling larger-scale production for preclinical studies.
Looking forward, the research community anticipates further exploration of 4-Amino-3-(4-bromothiophen-2-yl)butanamide derivatives as potential drug candidates. Several pharmaceutical companies have included this scaffold in their discovery pipelines, with particular interest in its application for rare diseases and precision medicine approaches. The compound's favorable physicochemical properties and demonstrated biological activity make it a promising starting point for the development of next-generation therapeutics.
2138229-62-4 (4-Amino-3-(4-bromothiophen-2-yl)butanamide) 関連製品
- 442881-13-2(4-butyl(ethyl)sulfamoyl-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide)
- 1173019-26-5(N-(3-Aminopropyl)butane-1,4-diamine Trihydrochloride (1,1,2,2,3,3,4,4-d8, 98%) Chemical Purity 95%)
- 2680624-76-2(2-(1-Methylcyclohexyl)-2-(trifluoroacetamido)acetic acid)
- 1119388-65-6(1-{[Methyl({[4-(piperidin-1-yl)phenyl]methyl})amino]methyl}-4-phenylazetidin-2-one)
- 438190-88-6(2-Chloro-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine)
- 99007-75-7(1-Dodecanol, 2-decyl-)
- 2171869-03-5(2-(1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}cyclopropyl)acetic acid)
- 2940951-51-7(2-Ethyloxetane-2-carboxylic acid;lithium salt)
- 2225152-47-4(2-(Tetrahydro-furan-3-yloxy)pyrimidine-5-boronic acid)
- 1284968-26-8(2-(2,5-dimethylthiophen-3-yl)cyclopropan-1-amine)




